tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate
Overview
Description
tert-Butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate is a chemical compound with the molecular formula C14H17NO4. It is a member of the oxazine family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a benzo-oxazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazine derivatives.
Reduction: Reduction reactions can convert the oxazine ring into other functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine-quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
tert-Butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate: Lacks the keto group at the 3-position.
tert-Butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazine-7-carboxylate: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
tert-Butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group and the keto group at the 3-position are key differentiators that influence its properties and applications.
Properties
IUPAC Name |
tert-butyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)8-4-5-9-10(6-8)17-7-11(15)14-9/h4-6H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDOHFCTUFQJKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159137 | |
Record name | 1,1-Dimethylethyl 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-38-8 | |
Record name | 1,1-Dimethylethyl 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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